2-[2-(tert-butyl)-4-methylphenoxy]-N-[6-methyl-2-(methylethyl)phenyl]acetamide
Description
The compound 2-[2-(tert-butyl)-4-methylphenoxy]-N-[6-methyl-2-(methylethyl)phenyl]acetamide is an acetamide derivative featuring a phenoxy core substituted with a tert-butyl and methyl group at positions 2 and 4, respectively. The acetamide nitrogen is further substituted with a 6-methyl-2-(methylethyl)phenyl group. Such compounds are often explored for their biological activities, including enzyme inhibition or pesticidal properties, depending on substituent patterns .
Properties
IUPAC Name |
2-(2-tert-butyl-4-methylphenoxy)-N-(2-methyl-6-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO2/c1-15(2)18-10-8-9-17(4)22(18)24-21(25)14-26-20-12-11-16(3)13-19(20)23(5,6)7/h8-13,15H,14H2,1-7H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLWABLNFSZXPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC=C2C(C)C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360824 | |
| Record name | ST50186027 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6144-67-8 | |
| Record name | ST50186027 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(tert-butyl)-4-methylphenoxy]-N-[6-methyl-2-(methylethyl)phenyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the phenoxy and phenylacetamide intermediates, followed by their coupling under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(tert-butyl)-4-methylphenoxy]-N-[6-methyl-2-(methylethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
2-[2-(tert-butyl)-4-methylphenoxy]-N-[6-methyl-2-(methylethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers study its interactions with biological targets to understand its mode of action.
Medicine: In medicinal chemistry, the compound can be a lead compound for drug development. Its structure can be modified to enhance its pharmacological properties and reduce potential side effects.
Industry: The compound may find applications in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(tert-butyl)-4-methylphenoxy]-N-[6-methyl-2-(methylethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are studied to understand its potential therapeutic applications and to design more effective derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, derived from the evidence:
Structural and Functional Comparisons
Phenoxy Core Modifications The target compound shares a 2-tert-butyl-4-methylphenoxy group with 2-(2-tert-butyl-4-methylphenoxy)-N-(2-methoxyethyl)acetamide . However, the latter’s N-(2-methoxyethyl) group differs from the target’s bulkier N-[6-methyl-2-(methylethyl)phenyl], which may enhance lipophilicity and steric hindrance. N-(4-amino-2-methylphenyl)-2-[4-(tert-butyl)phenoxy]acetamide features a 4-tert-butylphenoxy group, contrasting with the target’s 2-tert-butyl substitution. The amino group in this analog could enable hydrogen bonding, influencing solubility and bioactivity.
Substituent Effects on Physicochemical Properties The tert-butyl group in phenoxy derivatives generally increases hydrophobicity, as seen in N-(tert-butyl)-2-(4-chlorophenyl)-2-(N-(4-methoxybenzyl)acetamido)acetamide (Rf = 0.26, high yield of 95%) . The target compound’s 6-methyl-2-(methylethyl)phenyl group may further elevate its logP value compared to simpler N-alkyl analogs. Fluorinated analogs like Compound 31 (melting point = 84°C, Rf = 0.28) demonstrate how electronegative substituents (e.g., fluorine) can alter crystallization behavior and polarity.
Biological Relevance Pesticidal acetamides such as Alachlor highlight the role of chloro and methoxymethyl groups in herbicidal activity. The target compound’s lack of electronegative substituents may shift its biological profile toward non-pesticidal applications, such as enzyme inhibition or material science. Pyrimidinyloxy acetamides (e.g., 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide) exhibit distinct heterocyclic interactions, underscoring the diversity of acetamide applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
